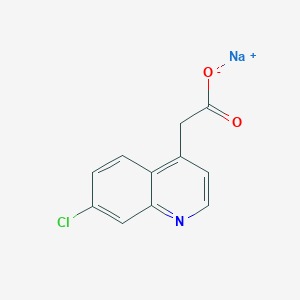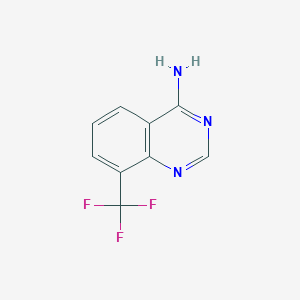
8-(Trifluoromethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 4th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
One common synthetic route involves the following steps :
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
8-(Trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated quinazoline derivatives and nucleophiles like amines or thiols to introduce different functional groups.
Major products formed from these reactions include quinazolinone derivatives, reduced quinazoline derivatives, and substituted quinazoline derivatives.
Applications De Recherche Scientifique
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including 8-(Trifluoromethyl)quinazolin-4-amine, have shown promise as potential therapeutic agents for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways :
Molecular Targets: This compound has been shown to inhibit enzymes such as tyrosine kinases and DNA helicases, which are involved in cell signaling and DNA replication, respectively.
Pathways: By inhibiting these enzymes, this compound can disrupt cell proliferation and induce apoptosis in cancer cells. It also interferes with bacterial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)quinazolin-4-amine can be compared with other quinazoline derivatives to highlight its uniqueness :
Similar Compounds: Other quinazoline derivatives include 2-(Trifluoromethyl)quinazolin-4-amine, 6-(Trifluoromethyl)quinazolin-4-amine, and 4-(Trifluoromethyl)quinazolin-2-amine.
Uniqueness: The presence of the trifluoromethyl group at the 8th position and the amine group at the 4th position imparts unique chemical and biological properties to this compound, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H6F3N3 |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
8-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-7(6)14-4-15-8(5)13/h1-4H,(H2,13,14,15) |
Clé InChI |
FGYCIXPJUBHGOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
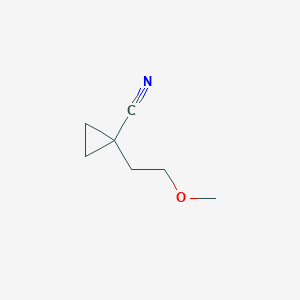


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
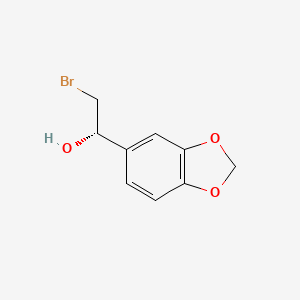
![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
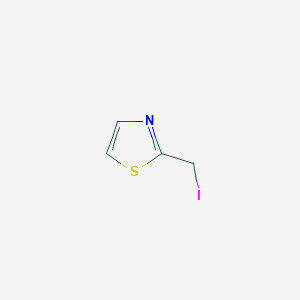
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

